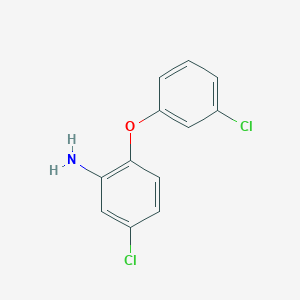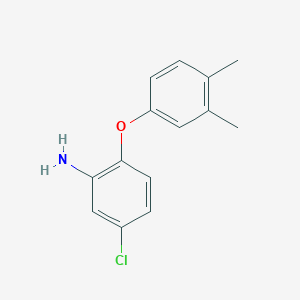
5-Chloro-2-(3-chlorophenoxy)aniline
Übersicht
Beschreibung
5-Chloro-2-(3-chlorophenoxy)aniline: is an organic compound with the molecular formula C12H9Cl2NO and a molecular weight of 254.12 g/mol . It is a derivative of aniline, characterized by the presence of two chlorine atoms and a phenoxy group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(3-chlorophenoxy)aniline can be achieved through various methods, including:
Nucleophilic Substitution: This involves the reaction of 3-chlorophenol with 5-chloro-2-nitroaniline in the presence of a base, followed by reduction of the nitro group to an amine.
Suzuki-Miyaura Coupling: This method involves the coupling of 3-chlorophenylboronic acid with 5-chloro-2-bromoaniline in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Chloro-2-(3-chlorophenoxy)aniline can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-2-(3-chlorophenoxy)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays .
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(3-chlorophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 5-Chloro-2-(3-chlorophenoxy)aniline is unique due to the presence of both a phenoxy group and two chlorine atoms on the benzene ring. This structural feature imparts distinct chemical properties, such as increased reactivity and specificity in chemical reactions, compared to other dichloroaniline derivatives .
Eigenschaften
IUPAC Name |
5-chloro-2-(3-chlorophenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-2-1-3-10(6-8)16-12-5-4-9(14)7-11(12)15/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVWWUTZJZOVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Fluoro-2'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B3164807.png)

![4-Hydroxy-4'-(methylthio)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B3164818.png)

![1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B3164832.png)
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3164833.png)
![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3164841.png)
![3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B3164846.png)

![3-Fluoro-2'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B3164863.png)
![Methyl 5-[3-(Benzyloxy)phenyl]nicotinate](/img/structure/B3164865.png)


